molecular formula C12H21IN2O B2982197 3-(sec-butoxymethyl)-1-butyl-4-iodo-1H-pyrazole CAS No. 1856098-70-8

3-(sec-butoxymethyl)-1-butyl-4-iodo-1H-pyrazole

Cat. No. B2982197
CAS RN: 1856098-70-8
M. Wt: 336.217
InChI Key: KTEJUCPRNPPCAM-UHFFFAOYSA-N
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Description

3-(sec-butoxymethyl)-1-butyl-4-iodo-1H-pyrazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as BIMP and has been synthesized using different methods. In

Scientific Research Applications

BIMP has been found to have potential applications in various scientific research areas. One of the significant applications of BIMP is in the field of organic electronics, where it is used as a building block for the synthesis of organic semiconductors. BIMP-based semiconductors have shown promising results in the development of organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Another area where BIMP has been extensively studied is in the field of medicinal chemistry. BIMP has been found to have anti-inflammatory and anti-cancer properties. It has been tested against various cancer cell lines and has shown promising results in inhibiting their growth. BIMP has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.

Mechanism of Action

The exact mechanism of action of BIMP is not fully understood. However, it is believed that BIMP exerts its anti-inflammatory and anti-cancer effects by inhibiting the activity of specific enzymes and proteins involved in the inflammatory and cancer pathways. BIMP has also been found to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
BIMP has been found to have both biochemical and physiological effects. Biochemically, BIMP has been shown to inhibit the activity of specific enzymes and proteins involved in the inflammatory and cancer pathways. Physiologically, BIMP has been found to reduce inflammation and inhibit the growth of cancer cells.

Advantages and Limitations for Lab Experiments

One of the significant advantages of BIMP is its ease of synthesis. BIMP can be synthesized using simple and readily available reagents, and the reaction conditions can be easily optimized to improve the yield. Another advantage of BIMP is its potential applications in various scientific research areas, including organic electronics and medicinal chemistry.
However, there are also some limitations associated with the use of BIMP in lab experiments. One of the limitations is its low solubility in common solvents, which can make it challenging to work with in some applications. Another limitation is the lack of understanding of its mechanism of action, which can make it difficult to optimize its use in specific applications.

Future Directions

There are several future directions for the study of BIMP. One of the future directions is to further explore its potential applications in organic electronics, particularly in the development of high-performance OFETs and OPVs. Another future direction is to continue studying its anti-inflammatory and anti-cancer properties and to optimize its use in the treatment of various diseases.
Additionally, further research is needed to understand the mechanism of action of BIMP fully. This will enable researchers to optimize its use in specific applications and develop more effective derivatives. Overall, the study of BIMP has the potential to lead to significant advancements in various scientific research areas, including organic electronics and medicinal chemistry.

Synthesis Methods

The synthesis of BIMP involves the reaction of 1-butyl-3-chloro-4-iodopyrazole with sodium sec-butoxide in the presence of a solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The reaction produces BIMP as the main product, along with some side products. The yield of BIMP can be improved by optimizing the reaction conditions such as temperature, reaction time, and concentration of reactants.

properties

IUPAC Name

3-(butan-2-yloxymethyl)-1-butyl-4-iodopyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21IN2O/c1-4-6-7-15-8-11(13)12(14-15)9-16-10(3)5-2/h8,10H,4-7,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTEJUCPRNPPCAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C(C(=N1)COC(C)CC)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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